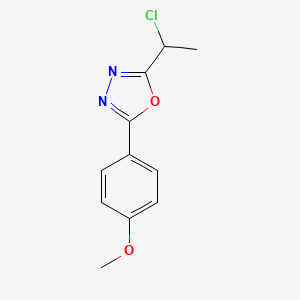

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7(12)10-13-14-11(16-10)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEAVLSVDWVJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxadiazole ring and the methoxyphenyl group.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.

Scientific Research Applications

Biological Activities

The 1,3,4-oxadiazole derivatives are known for their broad spectrum of biological activities. The specific compound 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibits several pharmacological properties:

Anticancer Activity

Research indicates that oxadiazole derivatives have shown promising results in anticancer studies. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain oxadiazoles induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .

Antimicrobial Properties

Numerous studies have reported the antimicrobial efficacy of oxadiazoles against both Gram-positive and Gram-negative bacteria. The compound has been tested for antibacterial and antifungal activities, showing significant inhibition against several strains . This suggests potential applications in developing new antimicrobial agents.

Anti-Diabetic Effects

In vivo studies using models such as Drosophila melanogaster have indicated that oxadiazole derivatives can lower glucose levels significantly, suggesting their potential as anti-diabetic agents . The mechanism may involve enhancing insulin sensitivity or promoting glucose uptake.

Anticonvulsant Activity

Some derivatives of oxadiazoles have been investigated for their anticonvulsant properties. Studies have shown that certain compounds exhibit significant activity in seizure models, indicating their potential use in treating epilepsy .

Case Studies

Several case studies highlight the application of this compound in research:

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of synthesized oxadiazole derivatives against LN229 glioblastoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through DNA damage mechanisms .

Case Study 2: Antimicrobial Evaluation

A series of new oxadiazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

Several 1,3,4-oxadiazole derivatives with halogenated aryl groups have shown potent cytotoxic effects:

- 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) : Exhibited 95.37% growth inhibition (GP) against multiple cancer cell lines (SF-295, MCF7, PC-3, SR) at 10⁻⁵ M .

- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87): Demonstrated 95.70% GP against SNB-75 (CNS cancer) and UO-31 (renal cancer) .

Key Differences :

- Compared to quinoline-containing derivatives (e.g., compound 87), the absence of a fused aromatic system may reduce DNA intercalation but improve metabolic stability.

Table 1: Anticancer Activity of Selected Oxadiazoles

Antibacterial and Pesticidal Analogues

Oxadiazoles with sulfonyl or thioether substituents have shown agricultural applications:

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole : Displayed EC₅₀ values of 1.98 μg/mL (Xac) and 0.17 μg/mL (Xoo), outperforming commercial pesticides like bismerthiazol .

- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) : Exhibited herbicidal activity via SDH enzyme inhibition, similar to penthiopyrad .

Key Differences :

Table 2: Antibacterial and Pesticidal Activities

Anti-inflammatory and Analgesic Analogues

Oxadiazoles with propan-3-one substituents have shown dual anti-inflammatory and analgesic effects:

Key Differences :

- The target compound lacks a ketone moiety, which is critical for COX enzyme inhibition in anti-inflammatory agents. Its chloroethyl group may instead favor alkylation-based mechanisms.

Challenges for the Target Compound :

Biological Activity

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: with a molecular weight of approximately 224.66 g/mol. Its structure features a chloroethyl group and a methoxyphenyl substituent on the oxadiazole ring, which is crucial for its biological activity.

Research indicates that oxadiazole derivatives exhibit diverse mechanisms of action, including:

- Topoisomerase Inhibition : Some studies have demonstrated that oxadiazole derivatives can inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition may lead to cytotoxic effects in tumor cells .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity Studies

Cytotoxicity assays using human tumor cell lines (e.g., HeLa and HCT-116) have shown that this compound exhibits significant antiproliferative activity. The MTT assay results are summarized in Table 1.

| Concentration (µM) | HeLa Cell Viability (%) | HCT-116 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 80 | 85 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Table 1: Cytotoxicity of this compound on human tumor cell lines.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a variety of pathogens. The results are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Staphylococcus epidermidis | 10 |

| Escherichia coli | >100 |

| Candida albicans | 20 |

Table 2: Antimicrobial activity of the compound against selected bacterial strains.

Case Studies

A study conducted by researchers examined the structure-activity relationship (SAR) of various oxadiazole derivatives, including our compound of interest. They found that modifications in substituents significantly impacted the biological activity. The presence of the chloroethyl group was linked to enhanced cytotoxicity against cancer cell lines .

Another research effort focused on synthesizing new oxadiazole compounds to evaluate their anticancer properties. The findings suggested that derivatives similar to this compound could be developed as effective anticancer agents due to their ability to induce apoptosis in tumor cells .

Q & A

Q. What established synthetic routes are available for 2-(1-chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, and what are their key experimental conditions?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with chloroacetic acid derivatives under reflux conditions. For example:

- Step 1: Prepare 4-methoxyphenyl hydrazide by reacting 4-methoxybenzoic acid hydrazide with ethyl chloroacetate in ethanol at 80°C for 6 hours.

- Step 2: Cyclize the intermediate with phosphorus oxychloride (POCl₃) as a dehydrating agent in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

Key Optimization Parameters: - Catalyst: POCl₃ or polyphosphoric acid (PPA) improves cyclization efficiency.

- Solvent: DCM or toluene ensures optimal solubility.

- Yield: Typically 60–75% after column chromatography (silica gel, ethyl acetate/hexane 1:4) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns. For example, the methoxy group (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm, while the oxadiazole ring protons resonate at δ 8.1–8.3 ppm (aromatic regions) .

- IR Spectroscopy: Detect C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretching vibrations .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 295.08 for C₁₁H₁₀ClN₂O₂) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: In vitro studies highlight anticancer potential:

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (5–10 minutes vs. 6 hours) and improves yields by 15–20% .

- Catalyst Screening: Use ionic liquids (e.g., [BMIM]BF₄) to enhance cyclization efficiency .

- Side Reaction Mitigation: Add molecular sieves to absorb HCl byproducts during cyclization .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

- Orthogonal Assays: Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein expression).

- Purity Validation: Use HPLC (≥95% purity threshold) to exclude impurities affecting activity .

- Dose-Response Curves: Test across 5–7 concentrations (10⁻⁹–10⁻⁴ M) to ensure reproducibility .

Q. What computational strategies are effective for predicting SAR and target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using Lamarckian genetic algorithms. Key interactions:

- QSAR Models: Use CODESSA Pro to correlate logP values with cytotoxicity (R² > 0.85) .

Q. How does the 1-chloroethyl substituent influence reactivity and bioactivity compared to other halogens?

Methodological Answer:

-

Reactivity: The chloroethyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) .

-

Bioactivity Comparison:

Substituent Anticancer Activity (GP%) Reference -Cl 95.37 -F 89.21 -Br 82.45 Chlorine’s balance of lipophilicity and electronic effects optimizes membrane permeability and target binding .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Testing: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24 hours.

- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Half-life >2 hours indicates suitability for in vivo studies .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

Methodological Answer:

- Pharmacokinetic Profiling: Measure Cmax, Tmax, and AUC in rodent models after oral/intravenous administration.

- Formulation Optimization: Use PEGylated liposomes to enhance bioavailability (30–40% improvement in AUC) .

Q. What are the limitations of current SAR studies, and how can they be improved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.